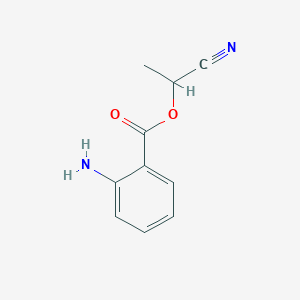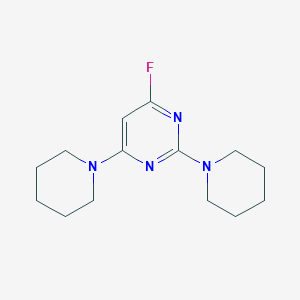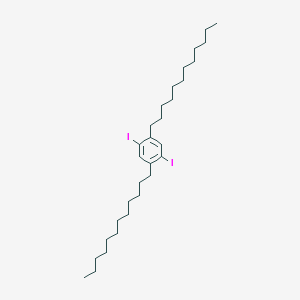
1,4-Didodecyl-2,5-diiodobenzene
Overview
Description
1,4-Didodecyl-2,5-diiodobenzene is a specific organic compound characterized by its two long-chain didodecyl (C12H25) substituents and two iodine atoms attached to a benzene ring. This compound is of interest in materials science and organic chemistry due to its potential applications in organic electronics and its role as an intermediate in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of compounds similar to 1,4-Didodecyl-2,5-diiodobenzene typically involves halogenation and alkylation reactions. For instance, the synthesis of dibromo- and didodecyl-substituted benzothiophenes was achieved through a series of functionalization, coupling, and cyclization reactions starting from bromo-2-(methylthio)benzaldehydes (Ruzié, C., Karpinska, J., Kennedy, A., & Geerts, Y., 2013). Such methodologies, particularly bromination followed by alkylation, could be adapted for the synthesis of 1,4-Didodecyl-2,5-diiodobenzene, using appropriate starting materials and conditions.
Molecular Structure Analysis
The molecular structure of 1,4-Didodecyl-2,5-diiodobenzene, inferred from related compounds, suggests a planar benzene core with iodine substituents that may influence the electronic properties of the molecule. The didodecyl chains contribute to the solubility and phase behavior of the compound, potentially facilitating its application in organic semiconductors or as a component in self-assembling systems.
Chemical Reactions and Properties
1,4-Didodecyl-2,5-diiodobenzene is expected to participate in reactions typical of halogenated aromatics and long-chain alkyl-substituted benzenes. These include further halogenation, coupling reactions, and substitutions facilitated by the iodine atoms, which are relatively reactive leaving groups. The alkylation of benzene derivatives with iodine monochloride in alcoholic solvents is an example of the types of reactions that could be relevant (Wariishi, K., Morishima, S.-i., & Inagaki, Y., 2003).
Scientific Research Applications
Optoelectronic and Luminescent Materials :
- Pietrangelo et al. (2007) discuss the synthesis of bent anthradithiophenes (BADTs), including a didodecyl-functionalized derivative, which have potential applications in optoelectronics due to their luminescent properties (Pietrangelo, MacLachlan, Wolf, & Patrick, 2007).
- Kim and Lee (2007) synthesized statistical copolymers with 1,4-didecyloxy-2,5-diiodobenzene for light-emitting diodes, demonstrating its utility in creating efficient orange-red emitting materials (Kim & Lee, 2007).
Polymerization Catalysts and Polymers :
- Bly, Dyke, and Bunz (2005) studied the use of molybdenum catalysts in the polymerization of a compound closely related to 1,4-Didodecyl-2,5-diiodobenzene, highlighting its relevance in polymer science (Bly, Dyke, & Bunz, 2005).
- Steffen and Bunz (2000) conducted alkyne metathesis with a similar compound to create nonfluorescent poly(p-aryleneethynylene)s, indicating potential applications in polymer chemistry (Steffen & Bunz, 2000).
Electrochromic Polymers :
- Galand et al. (2006) synthesized thiophene−phenylene-based molecules, including didodecyloxybenzene derivatives, for creating electroactive films, pertinent in the field of electrochromic materials (Galand, Mwaura, Argun, Abboud, Mccarley, & Reynolds, 2006).
Photophysical Properties :
- Englert et al. (2004) explored the synthesis of dendronized poly(p-phenyleneethynylene)s using a derivative of 1,4-Didodecyl-2,5-diiodobenzene, studying their photophysical properties (Englert, Smith, Hardcastle, & Bunz, 2004).
- Nagata and Chujo (2007) synthesized organoaluminum polymers using a compound similar to 1,4-Didodecyl-2,5-diiodobenzene, contributing to the development of materials with unique electronic properties (Nagata & Chujo, 2007).
Photodissociation Dynamics :
- Stankus et al. (2018) investigated the ultrafast photodissociation dynamics of 1,4-diiodobenzene, providing insights relevant to molecular dynamics and reactions (Stankus, Zotev, Rogers, Gao, Odate, Kirrander, & Weber, 2018).
properties
IUPAC Name |
1,4-didodecyl-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52I2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32)28(26-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONMOXZHNZXHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1I)CCCCCCCCCCCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454108 | |
| Record name | 1,4-Didodecyl-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Didodecyl-2,5-diiodobenzene | |
CAS RN |
162715-93-7 | |
| Record name | 1,4-Didodecyl-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



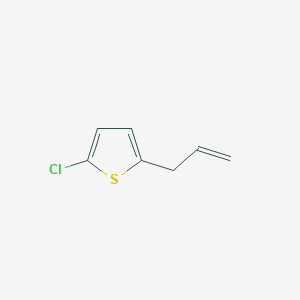
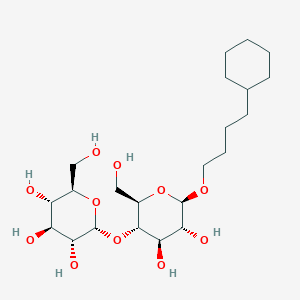

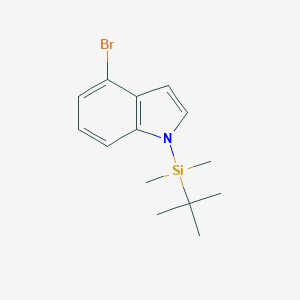
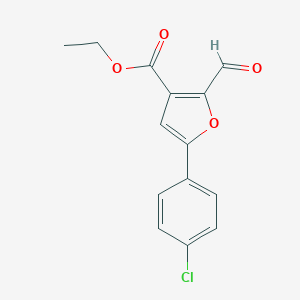


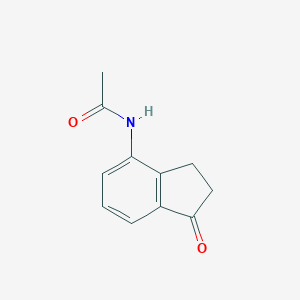
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)
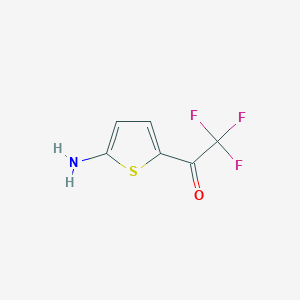
![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)
